molecular formula C13H19BrN2 B1408918 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine CAS No. 1704069-15-7

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine

Cat. No. B1408918
CAS RN: 1704069-15-7
M. Wt: 283.21 g/mol
InChI Key: VIGFOTSACNBRLA-UHFFFAOYSA-N
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Description

“1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is a chemical compound that is structurally similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . It is also known as Brorphine . It is a full agonist at the μ-opioid receptor, with greater potency than morphine, and less potency than fentanyl .


Molecular Structure Analysis

The molecular structure of “1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is complex. It is a piperidine benzimidazolone derivative . The exact mass of the compound is m/z 400.1020 and 402.1005, corresponding to both bromine isotopes .

Scientific Research Applications

Ethylene-Action Inhibitors in Agriculture

Compounds like 1-Methylcyclopropene (1-MCP) are used in agriculture to regulate the ripening of fruits and vegetables. 1-MCP works by inhibiting the action of ethylene, a natural plant hormone responsible for ripening. This application allows for extended storage life and improved maintenance of product quality during transportation and storage (Watkins, 2006).

Brominated Flame Retardants

Another area of research related to similar compounds involves brominated flame retardants (BFRs). These substances, including 2,4,6-Tribromophenol and its derivatives, are used to reduce the flammability of materials. The environmental occurrence, fate, and toxicology of these compounds are of significant interest due to their potential impact on ecosystems and human health. Studies focus on their ubiquity in the environment and the need for further research on their degradation products and impacts (Koch & Sures, 2018).

Controlled Release of Active Compounds

In the realm of food science, research explores the stabilization and controlled release of gaseous or volatile active compounds, such as ethylene, chlorine dioxide, and sulfur dioxide, to improve the safety and quality of fresh produce. These studies aim to develop formulations that can effectively manage the release of these compounds to extend the shelf life and maintain the quality of agricultural products (Chen et al., 2020).

Mechanism of Action

The mechanism of action of “1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is related to its activity at the μ-opioid receptor. It is a full agonist at this receptor, with greater potency than morphine, and less potency than fentanyl .

Safety and Hazards

“1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is not currently under international control, but it poses a risk to public health and is of no recognized therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The occurrence of “1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine” is an example of how the illicit drug market is continuously evolving in an attempt to escape international legislation. Its high potency poses a serious and imminent health threat for any user . More research is needed to understand the potential use of this product for tick control .

properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-11(12-3-5-13(14)6-4-12)16-9-7-15(2)8-10-16/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGFOTSACNBRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239401
Record name Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperazine

CAS RN

1704069-15-7
Record name Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[1-(4-bromophenyl)ethyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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